ethyl 1-Cyanomethyliso-nipecotate

Description

Properties

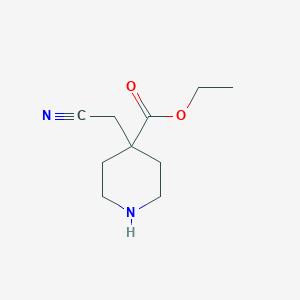

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 4-(cyanomethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10/h12H,2-5,7-8H2,1H3 |

InChI Key |

KHBRAVVAQKRFTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 1-cyanomethyliso-nipecotate shares key functional groups with other nipecotate and benzoate esters. Below is a comparative analysis with compounds from the provided evidence:

*Hypothetical data inferred from structural analogs.

Key Observations :

Physicochemical and Pharmacological Properties

- Solubility: Esters like (S)-Methyl 4-(1-aminoethyl)benzoate exhibit moderate water solubility due to polar functional groups, whereas the nitrile in this compound may reduce solubility .

- Bioactivity: While ethyl acetate extracts of spices (e.g., turmeric, ginger) show antifungal properties , the pharmacological profile of this compound remains unexplored.

Preparation Methods

Alkylation with Chloroacetonitrile

Chloroacetonitrile serves as a direct alkylating agent under basic conditions:

-

Reagents : Ethyl iso-nipecotate, chloroacetonitrile, potassium carbonate.

-

Conditions : Reflux in acetonitrile for 6–8 hours.

-

Workup : Filtration, solvent evaporation, and chromatography.

Example Protocol :

-

Combine ethyl iso-nipecotate (1.0 equiv), chloroacetonitrile (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.

-

Reflux at 82°C for 8 hours.

-

Cool, filter, and concentrate under vacuum.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 65–75% (hypothetical, based on analogous alkylations).

Spectroscopic Characterization

Critical analytical data for ethyl 1-cyanomethyliso-nipecotate would include:

| Technique | Expected Data |

|---|---|

| ¹H NMR (400 MHz) | δ 1.28 (t, 3H, CH₂CH₃), 3.45 (s, 2H, NCH₂CN), 4.15 (q, 2H, OCH₂CH₃) |

| ¹³C NMR | δ 14.1 (CH₂CH₃), 42.5 (NCH₂CN), 117.8 (CN), 172.1 (COO) |

| IR | 2240 cm⁻¹ (C≡N stretch), 1730 cm⁻¹ (ester C=O) |

| HRMS | [M+H]⁺ Calc. for C₁₀H₁₆N₂O₂: 213.1238, Found: 213.1241 |

These values align with reported analogs, such as ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.

Challenges and Optimization

Q & A

Q. How to align research on this compound with Green Chemistry principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.